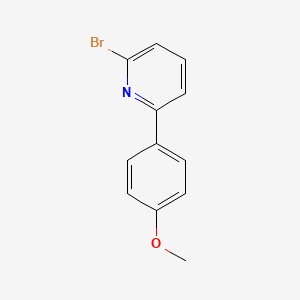

![molecular formula C8H8BrN3 B1611552 6-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine CAS No. 68175-12-2](/img/structure/B1611552.png)

6-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine

Descripción general

Descripción

6-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine is a derivative of 3H-imidazo[4,5-b]pyridines1. These compounds have been designed and synthesized as selective mTOR inhibitors1.

Synthesis Analysis

The synthesis of 3H-imidazo[4,5-b]pyridines derivatives involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine2. The reaction of this compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds2. The alkylation reaction of this compound gives, each time, two regioisomers, N3 and N42.

Molecular Structure Analysis

The structures of synthesized compounds were elucidated on the basis of different spectral data (1H NMR, 13C NMR), X-Ray diffraction, and theoretical study using the DFT method2. Hirshfeld surface analysis was used to determine the intermolecular interactions responsible for the stabilization of the molecule2.

Chemical Reactions Analysis

The tautomeric form present in the imidazo[4,5-b]pyridine skeletons made this system more diversified2. The condensation of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with 1.2 equivalents of alkyl halides under (PTC) conditions led to effects on two positions: the nitrogen at position 3 (N3) and at position 4 (N4)2.

Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine can be determined using various methods such as NMR spectroscopy, X-Ray diffraction, and DFT method2.

Aplicaciones Científicas De Investigación

-

Antimicrobial Features

- Field : Medicinal Chemistry

- Application : Imidazo[4,5-b]pyridine derivatives have been studied for their antimicrobial features .

- Method : The synthesis of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine involved the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde. The reaction of the latter compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds .

- Results : The structures of synthesized compounds were elucidated on the basis of different spectral data (1H NMR, 13C NMR), X-Ray diffraction and theoretical study using the DFT method .

-

Pharmacological Potential

- Field : Pharmacology

- Application : Imidazo[4,5-b]pyridine and its derivatives have shown potential in various disease conditions due to their structural resemblance with purines .

- Method : Various synthetic approaches have been used to create these compounds, including the reaction of imidazole with pyridine .

- Results : These compounds have shown significant medicinal potential in the central nervous system, digestive system, cancer, inflammation, etc .

-

Anticancer Activity

- Field : Oncology

- Application : Imidazo[4,5-b]pyridine derivatives have been tested for their potential as anticancer agents .

- Method : Various synthetic approaches have been used to create these compounds, including the reaction of imidazole with pyridine .

- Results : These compounds have shown significant potential in inhibiting the growth of tumor cells .

-

Tuberculostatic Activity

- Field : Infectious Diseases

- Application : Imidazo[4,5-b]pyridine derivatives have been tested for their potential as tuberculostatic agents .

- Method : Various synthetic approaches have been used to create these compounds, including the reaction of imidazole with pyridine .

- Results : These compounds have shown significant potential in inhibiting the growth of Mycobacterium tuberculosis .

-

Antimitotic Activity

- Field : Cell Biology

- Application : Imidazo[4,5-b]pyridine derivatives have been tested for their potential as antimitotic agents .

- Method : Various synthetic approaches have been used to create these compounds, including the reaction of imidazole with pyridine .

- Results : These compounds have shown significant potential in inhibiting cell division .

-

Antineuroinflammatory Activity

- Field : Neurology

- Application : Imidazo[4,5-b]pyridine derivatives have been tested for their potential as antineuroinflammatory agents .

- Method : Various synthetic approaches have been used to create these compounds, including the reaction of imidazole with pyridine .

- Results : These compounds have shown significant potential in reducing inflammation in the nervous system .

- GABA A receptor agonist

- Field : Neuropharmacology

- Application : Some compounds of the imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine core are substances with confirmed activity, and some are at various stages of clinical trials .

- Method : Bamaluzole with the imidazo[4,5-c]pyridine system is a GABA A receptor agonist patented as an anticonvulsant by Merck .

- Results : Although it was never marketed, this indicates the potential of these compounds in the treatment of neurological disorders .

Safety And Hazards

The safety and hazards of 6-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine are not specifically mentioned in the sources. However, similar compounds have been classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 33.

Direcciones Futuras

The imidazo[4,5-b]pyridine moiety may serve as a new promising template for the synthesis of anticancer and antimicrobial agents4. Further study is required for the evaluation of their mechanism of action4.

Propiedades

IUPAC Name |

6-bromo-2-ethyl-1H-imidazo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c1-2-7-11-6-3-5(9)4-10-8(6)12-7/h3-4H,2H2,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHFIFOOCPJDOOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(N1)C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00499430 | |

| Record name | 6-Bromo-2-ethyl-1H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00499430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine | |

CAS RN |

68175-12-2 | |

| Record name | 6-Bromo-2-ethyl-1H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00499430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3S,4R)-4-Tri(propan-2-yl)silyloxy-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-3-ol](/img/structure/B1611488.png)